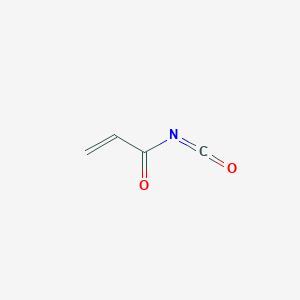
Acryloyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acryloyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C4H3NO2 and its molecular weight is 97.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
Acryloyl isocyanate serves as a crucial building block in the synthesis of polyurethanes and other polymeric materials. Its high reactivity with compounds containing active hydrogen atoms allows for the formation of robust polymer networks.
Polyurethane Synthesis
- High Reactivity : this compound reacts readily with polyols and amines to produce polyurethane elastomers and foams, which are used in coatings, adhesives, and sealants. The incorporation of acryloyl groups enhances the thermal stability and mechanical properties of the resulting polymers .
- Bio-based Alternatives : Recent studies have focused on synthesizing bio-derived polyurethanes using this compound, which reduces toxicity compared to conventional isocyanates. These bio-based materials are increasingly used in applications requiring lower environmental impact .
Biomedical Applications
This compound has found significant applications in the biomedical field, particularly in drug delivery systems and tissue engineering.
Drug Delivery Systems
- Nucleoside Transport : Researchers have developed polyurethane particles using this compound for the transport of nucleosides, which are vital in treating viral infections. The particles exhibit favorable characteristics such as controlled release and biocompatibility .
- Controlled Release Mechanisms : The incorporation of this compound into polymer matrices allows for tailored drug release profiles, making it suitable for sustained delivery systems .
Tissue Engineering
- Biocompatible Scaffolds : this compound can be utilized to create scaffolds for tissue engineering applications. These scaffolds support cell attachment and proliferation while allowing for controlled degradation rates that match tissue regeneration processes .
Coatings and Adhesives
The high reactivity of this compound makes it an excellent candidate for use in coatings and adhesives.
Coatings
- Protective Coatings : this compound-based coatings provide excellent adhesion, chemical resistance, and durability. They are widely used in automotive finishes and industrial coatings .
- Photoresists : In microfabrication processes, this compound serves as a component in photoresists, which are essential for creating microelectronic devices .
Adhesives
- High-performance Adhesives : The incorporation of this compound into adhesive formulations enhances bonding strength and thermal stability, making them suitable for demanding applications such as aerospace and automotive industries .
Eigenschaften
Molekularformel |
C4H3NO2 |
|---|---|
Molekulargewicht |
97.07 g/mol |
IUPAC-Name |
prop-2-enoyl isocyanate |
InChI |
InChI=1S/C4H3NO2/c1-2-4(7)5-3-6/h2H,1H2 |
InChI-Schlüssel |
YOSXAXYCARLZTR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N=C=O |
Synonyme |
acryloyl isocyanate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













